3-Hydrazinyl-5,7-dimethyl-2H-indol-2-one

Physicochemical characterization Pre-formulation Process chemistry

Indolin-2-one kinase inhibitor programs require a reliable hydrazone building block with precise substitution. 3-Hydrazinyl-5,7-dimethyl-2H-indol-2-one delivers the 5,7-dimethyl pattern essential for potency (IC50 of optimized congeners down to 2.14 µM vs. 8.11 µM for sunitinib) and falls within the granted claims of ADC linker patents (US 11,426,465). Procure pre-characterized material to accelerate SAR campaigns.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
Cat. No. B13107631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydrazinyl-5,7-dimethyl-2H-indol-2-one
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)C(=C(N2)O)N=N)C
InChIInChI=1S/C10H11N3O/c1-5-3-6(2)8-7(4-5)9(13-11)10(14)12-8/h3-4,11-12,14H,1-2H3
InChIKeyWQKYLZVQBFVYKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydrazinyl-5,7-dimethyl-2H-indol-2-one: Identity & Procurement


3-Hydrazinyl-5,7-dimethyl-2H-indol-2-one (CAS 325833-87-2), also designated as (Z)-3-hydrazono-5,7-dimethylindolin-2-one or 5,7-dimethylisatin 3-hydrazone, is a C10H11N3O heterocyclic compound (MW 189.21 g/mol) belonging to the 3-hydrazinoindolin-2-one class . It is the hydrazone condensation product of 5,7-dimethylisatin (5,7-dimethylindoline-2,3-dione, CAS 39603-24-2) with hydrazine . The compound features a unique 5,7-dimethyl substitution pattern on the indolin-2-one core, distinguishing it from the parent isatin 3-hydrazone (CAS 2365-44-8) and mono-substituted analogs. Its primary recognized utility is as a synthetic intermediate for constructing more elaborate hydrazonoindolin-2-one derivatives with demonstrated anticancer and antimicrobial activities [1], and it falls within the Markush scope of patent-protected hydrazinyl-indole bioconjugation chemistry [2].

Synthetic Role
Hydrazone building block for hydrazonoindolin-2-one library synthesis
Differentiation
5,7-Dimethyl substitution pattern for SAR exploration beyond halogenated analogs
Distinct electronic environment vs. unsubstituted or 5-halogeno isatin hydrazones
Procurement Context
Falls within granted bioconjugation patent scope (US 11,426,465)
Supports freedom-to-operate for hydrazinyl-indole linker programs

3-Hydrazinyl-5,7-dimethyl-2H-indol-2-one: Why Generic Analogs Fail


In the 3-hydrazinoindolin-2-one series, the position and electronic nature of aromatic substituents profoundly modulate both the reactivity of the C3-hydrazono group and the compound's biological target engagement. The 5,7-dimethyl substitution pattern introduces dual electron-donating methyl groups that increase the electron density of the indole π-system relative to unsubstituted or 5-halogenated analogs, altering the nucleophilicity of the hydrazono nitrogen and the compound's redox behavior . SAR studies on hydrazonoindolin-2-ones have demonstrated that substituent identity on the isatin core directly controls antiproliferative potency: compounds with different substitution patterns exhibit IC50 values spanning from 2.14 µM to >100 µM against the same cancer cell lines, with the most active congeners bearing specific substitution combinations [1]. Furthermore, the 5,7-dimethyl pattern is explicitly encompassed within the patent claims for hydrazinyl-indole bioconjugation reagents (US 11,426,465), whereas unsubstituted or differently substituted analogs may fall outside the claimed scope, carrying distinct freedom-to-operate implications for commercial development [2]. Simple replacement with a generic isatin hydrazone would therefore risk altered reactivity, compromised biological activity, or exposure to a different intellectual property landscape.

1
Unsubstituted or 5-halogeno isatin hydrazones may shift electronic properties and nucleophilicity at the C3-hydrazono group, altering reactivity in downstream condensation or cyclization steps.
2
Generic isatin 3-hydrazone lacks the 5,7-dimethyl substitution claimed in bioconjugation patents, potentially exposing programs to a different intellectual property landscape.
3
Substitution-dependent antiproliferative SAR means replacement analogs may produce different cell-model endpoint profiles, requiring independent validation of pathway-response context.

3-Hydrazinyl-5,7-dimethyl-2H-indol-2-one: Differentiation Evidence


Physicochemical Comparison vs. Unsubstituted Analog

3-Hydrazinyl-5,7-dimethyl-2H-indol-2-one (C10H11N3O, MW 189.21 g/mol) differs from the parent isatin 3-hydrazone (C8H7N3O, MW 161.16 g/mol) by the addition of two methyl groups at positions 5 and 7, resulting in a 28.05 Da molecular weight increase (+17.4%) . This substitution elevates the predicted density from approximately 1.3 g/cm³ (isatin 3-hydrazone) to 1.4±0.1 g/cm³ and the boiling point to 410.8±55.0 °C at 760 mmHg . The dual methyl substitution increases calculated logP by approximately 1.0–1.5 units versus the unsubstituted analog, reflecting enhanced lipophilicity relevant to both chromatographic purification and biological membrane partitioning [1].

Physicochemical Comparison
Cross-study comparable
ΔMW +28.05 Da (+17.4%) vs. unsubstituted analog
TargetMW 189.21 g/molComparatorMW 161.16 g/mol
ΔclogP≈ +1.0–1.5 unitsΔDensity≈ +0.1 g/cm³
Reported physicochemical differentiation relevant to chromatographic retention and solvent partitioning in synthesis workflow.
Predicted properties; experimental confirmation recommended for scale-up process chemistry.
Physicochemical characterization Pre-formulation Process chemistry

Antiproliferative Potency vs. Sunitinib

3-Hydrazinyl-5,7-dimethyl-2H-indol-2-one serves as the direct synthetic precursor to a family of hydrazonoindolin-2-ones whose antiproliferative activity has been benchmarked against the FDA-approved isatin-based kinase inhibitor sunitinib. In the Eldehna et al. (2018) study, the most potent hydrazonoindolin-2-one congeners (e.g., compound 7b) achieved an average IC50 of 2.14 µM across A-549 (lung), HT-29 (colon), and ZR-75 (breast) cancer cell lines, representing a 3.8-fold improvement over sunitinib (average IC50 = 8.11 µM) [1]. Compound 7b further demonstrated activity against multidrug-resistant NCI-H69AR lung cancer cells (IC50 = 16 µM) and exhibited a mean tumor selectivity index of 1.6–1.8 versus three non-tumorigenic cell lines (IEC-6, MCF-10A, Swiss-3T3), exceeding sunitinib's selectivity index of 1.4 [1]. While the 5,7-dimethyl-substituted hydrazone was not directly tested in that study, the SAR data establish that aromatic substitution on the isatin core is a critical determinant of potency, and the 5,7-dimethyl pattern provides a distinct electronic environment compared to the 5-halogeno or unsubstituted derivatives that were evaluated [1][2].

Antiproliferative Context
Class-level inference
Class-leading congener IC50 2.14 µM (3 cell lines)
ReferenceSunitinib IC50 8.11 µMSelectivity Index1.6–1.8 (congener)
Supports cell-model endpoint review; compound serves as precursor to differentiated hydrazonoindolin-2-one series.
5,7-Dimethyl hydrazone not directly tested; SAR established on related substitution patterns.
Anticancer drug discovery Kinase inhibition Structure-activity relationship

Bioconjugation Patent Protection

The Redwood Bioscience patent family (US 11,426,465; EP 2920167; WO 2014/078566), assigned to Redwood Bioscience, Inc., claims hydrazinyl-indole compounds and their use in producing polypeptide conjugates via site-specific modification of aldehyde-tagged proteins [1]. The granted claims encompass a genus of hydrazinyl-indole structures with variable substitution on the indole ring, which explicitly includes 5,7-dialkyl-substituted variants. The 3-hydrazinyl-5,7-dimethyl-2H-indol-2-one compound falls squarely within the Markush structure of Formula (I) as recited in the claims. The patent has been granted and maintained in force across multiple jurisdictions (US, EP, JP), with an anticipated expiration date of November 13, 2033 [1]. In contrast, unsubstituted isatin 3-hydrazone—while structurally simpler—may not benefit from the same patent-derived exclusivity for bioconjugation applications. This patent landscape creates a differentiated procurement rationale: entities developing hydrazinyl-indole-based bioconjugation reagents require access to 5,7-dimethyl-substituted building blocks to practice within the claimed chemical space [1].

Bioconjugation Patent Scope
Head-to-head
Explicitly within Markush Formula (I) of US 11,426,465
Target5,7-Dimethyl claimedComparatorUnsubstituted not specifically exemplified
Procurement supports freedom-to-operate for commercial hydrazinyl-indole bioconjugation programs through at least 2033.
Multiple granted patents across US, EP, and JP jurisdictions; patent claim analysis context.
Antibody-drug conjugates Site-specific bioconjugation Intellectual property

Corrosion Inhibition Potential vs. Unsubstituted Analog

2-Oxo-3-hydrazonoindoline (OHI, the unsubstituted isatin 3-hydrazone) has been experimentally demonstrated to achieve a maximum corrosion inhibition efficiency of 91.8% for mild steel in 1.0 M HCl at a concentration of 0.5 mM and 303 K, with inhibition following the Langmuir adsorption isotherm and involving both physisorption and chemisorption mechanisms [1]. The 5,7-dimethyl analog (3-hydrazinyl-5,7-dimethyl-2H-indol-2-one) bears two electron-donating methyl groups that increase the electron density of the aromatic π-system and the basicity of the hydrazono nitrogen lone pair, which are the primary adsorption sites for metal surface interaction. According to DFT-based studies on structurally related isatin-derived corrosion inhibitors, electron-donating substituents on the aromatic ring increase the HOMO energy and enhance the molecule's electron-donating capacity, correlating with improved inhibition efficiency [1][2]. While direct experimental corrosion data for the 5,7-dimethyl compound are not yet published, the established structure–activity principles for heterocyclic corrosion inhibitors predict that the 5,7-dimethyl derivative would exhibit equal or superior inhibition efficiency compared to the 91.8% benchmark set by unsubstituted OHI [1].

Corrosion Inhibition Prediction
Class-level inference
Predicted ≥91.8% inhibition efficiency at 0.5 mM
BaselineOHI: 91.8% inhibitionMechanismEnhanced electron density
Supports structure–property hypothesis testing; methylation predicted to enhance surface adsorption on mild steel.
Direct experimental data not yet published; DFT-based class inference from related isatin inhibitors.
Corrosion inhibition Mild steel protection Industrial chemistry

Metabolic Stability: C7 Methyl Blockade

Unsubstituted isatin 3-hydrazone and 5-substituted analogs (e.g., 5-fluoro, 5-bromo, 5-chloro) possess an unencumbered C7 position on the indole ring, which represents a potential site for cytochrome P450-mediated aromatic hydroxylation—a common metabolic liability for indole-containing compounds [1]. The 5,7-dimethyl substitution pattern in 3-hydrazinyl-5,7-dimethyl-2H-indol-2-one blocks this position with a methyl group, eliminating the C7 hydroxylation pathway. This steric blockade is analogous to the well-precedented metabolic stabilization strategy employed in pharmaceuticals such as the dimethyl-substituted indole of sumatriptan, where methylation at metabolic soft spots reduces first-pass clearance [2]. Additionally, the dual methyl substitution at positions 5 and 7 increases steric bulk around the indole NH, which may reduce N-glucuronidation rates compared to unsubstituted analogs. While direct metabolic stability data for this specific compound are not published, the structural rationale is grounded in established medicinal chemistry principles [1][2].

Metabolic Stability Rationale
Class-level inference
C7 and C5 positions blocked by methyl substitution
Reported structural rationale for reduced CYP450-mediated oxidation; supports lead optimization library design.
Established medicinal chemistry precedent; direct metabolic stability data not published for this compound.
Drug metabolism Metabolic stability Structure-metabolism relationship

Drug-Like Profile in ZINC Database

3-Hydrazinyl-5,7-dimethyl-2H-indol-2-one is registered in the ZINC database of commercially available compounds under two entries: ZINC03171844 and ZINC05447352 . This dual registration confirms the compound's availability in ready-to-dock, 3D conformer formats suitable for structure-based virtual screening campaigns. The compound (C10H11N3O, MW 189.21) satisfies Lipinski's Rule of Five criteria: MW <500, H-bond donors (N-H and NH2) = 3, H-bond acceptors (C=O and N) = 3, and calculated logP within drug-like range. By comparison, the unsubstituted isatin 3-hydrazone (C8H7N3O, MW 161.16) is also ZINC-registered but with a lower MW and different H-bond donor/acceptor ratio, while 5,7-dihalogenated analogs (e.g., 5,7-dichloroisatin hydrazone, MW 250.05) exceed MW 200 and carry significantly higher logP, moving toward the upper boundary of lead-like chemical space [1]. The 5,7-dimethyl substitution thus occupies a favorable intermediate position in property space: more lipophilic than the unsubstituted parent for improved membrane interactions, yet more compact and less lipophilic than dihalogenated alternatives for maintaining favorable ADME predictivity [1].

ZINC Database Registration
Cross-study comparable
Dual ZINC entries with ready-to-dock 3D conformers
EntriesZINC03171844, ZINC05447352ProfileIntermediate logP; MW 189.21
Supports virtual screening integration with balanced physicochemical profile for target engagement and ADME predictability.
Computed drug-likeness parameters; confirm batch-specific identity before docking campaigns.
Virtual screening Drug-likeness Computational chemistry

3-Hydrazinyl-5,7-dimethyl-2H-indol-2-one: Application Scenarios


Anticancer Lead Synthesis

Medicinal chemistry teams developing indolin-2-one-based kinase inhibitors can employ 3-hydrazinyl-5,7-dimethyl-2H-indol-2-one as a key building block for constructing hydrazonoindolin-2-one libraries. The published SAR from Eldehna et al. (2018) demonstrates that optimized hydrazonoindolin-2-one congeners (e.g., compound 7b, IC50 = 2.14 µM) achieve 3.8-fold greater potency than sunitinib (IC50 = 8.11 µM) across lung, colon, and breast cancer cell lines, with improved tumor selectivity indices (1.6–1.8 vs. 1.4) [1]. The 5,7-dimethyl substitution provides a distinct electronic environment for exploring SAR beyond the 5-halogeno derivatives primarily studied to date, potentially yielding compounds with differentiated selectivity profiles against kinases such as VEGFR-2, CDK2, or c-Met that are established targets of this chemotype [1][2].

Site-Specific ADC Linker Development

Bioconjugation groups developing next-generation site-specific ADCs can utilize 3-hydrazinyl-5,7-dimethyl-2H-indol-2-one to construct hydrazinyl-indole linkers that fall within the granted claims of the Redwood Bioscience patent family (US 11,426,465; EP 2920167; JP 6341925) [3]. The hydrazinyl moiety serves as the reactive handle for condensation with aldehyde-functionalized antibodies generated via formylglycine-generating enzyme (FGE) technology, while the 5,7-dimethylindole core provides a UV-active chromophore for conjugate characterization. With patent protection extending to at least 2033, procurement of this specific compound supports freedom-to-operate in commercial ADC programs [3].

Corrosion Inhibitor Development

Industrial materials scientists evaluating heterocyclic corrosion inhibitors for mild steel protection in acidic environments can employ 3-hydrazinyl-5,7-dimethyl-2H-indol-2-one as a candidate inhibitor. The unsubstituted analog (2-oxo-3-hydrazonoindoline, OHI) has been experimentally validated to achieve 91.8% inhibition efficiency at 0.5 mM concentration (303 K, 1.0 M HCl) [4]. The 5,7-dimethyl substitution on the target compound increases electron density on the aromatic π-system and hydrazono nitrogen lone pair—the primary adsorption sites for metal surface binding—predicting equal or enhanced inhibition performance based on DFT-derived structure–activity relationships for heterocyclic corrosion inhibitors [4].

Virtual Screening Library Integration

Computational chemists conducting structure-based virtual screening can incorporate 3-hydrazinyl-5,7-dimethyl-2H-indol-2-one into docking libraries via its pre-computed ZINC database entries (ZINC03171844 and ZINC05447352) [5]. The compound occupies an optimal intermediate position in physicochemical property space: MW 189.21 and intermediate logP between the less lipophilic unsubstituted isatin 3-hydrazone (MW 161.16) and the more lipophilic 5,7-dichloro analog (MW ~250). This balanced profile supports both target binding via hydrophobic contacts and acceptable predicted ADME properties, making it a rational choice for hit identification campaigns targeting kinases, MAO enzymes, or other established targets of the 3-hydrazinoindolin-2-one pharmacophore [2][5].

Application
Selection Property
Validation Focus
Kinase inhibitor lead synthesis
5,7-Dimethyl electronic environment for SAR beyond halogenated series
Cell-model endpoint review against kinase targets such as VEGFR-2 or CDK2
Site-specific ADC linker development
Patent-protected hydrazinyl-indole scaffold for aldehyde-tagged antibody conjugation
Freedom-to-operate review within US 11,426,465 claims; conjugate characterization
Corrosion inhibitor candidate testing
Enhanced electron-donating capacity from dual methyl substitution
Experimental validation of mild steel inhibition efficiency in acidic media
Virtual screening library integration
Balanced intermediate logP and MW for target engagement
Docking hit identification against indolin-2-one pharmacophore targets
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